molecular formula C10H13NO B3263701 4-(Pyrrolidin-3-yl)phenol CAS No. 378765-51-6

4-(Pyrrolidin-3-yl)phenol

Cat. No.: B3263701
CAS No.: 378765-51-6
M. Wt: 163.22
InChI Key: IKPXFFMUODBQLI-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-yl)phenol is an organic compound featuring a phenol group attached to a pyrrolidine ring. This compound is of significant interest due to its unique chemical structure, which combines the properties of both phenols and pyrrolidines. Phenols are known for their antioxidant properties, while pyrrolidines are commonly found in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-3-yl)phenol typically involves the reaction of a phenol derivative with a pyrrolidine precursor. One common method is the nucleophilic substitution reaction where a halogenated phenol reacts with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidin-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Organic Synthesis

4-(Pyrrolidin-3-yl)phenol serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation and substitution reactions. Its dual functionality allows for the production of diverse derivatives that can be tailored for specific applications.

Biological Activities

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have highlighted its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Effects : The phenolic component contributes to antioxidant activity, which is beneficial in protecting cells from oxidative stress.

Pharmaceutical Applications

The compound is being explored for its therapeutic potential in drug development:

  • Targeting Biological Pathways : Due to its ability to interact with biological receptors, this compound may modulate specific biological pathways, offering possibilities for treating diseases such as Alzheimer's and other neurodegenerative disorders .
  • Drug Formulation : Its unique properties make it suitable for use in formulating drugs that require specific interaction with biological targets .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to enhance the characteristics of various products, making it valuable in developing new materials with specific functionalities.

Case Study 1: Antimicrobial Research

A study investigating the antimicrobial properties of this compound showed promising results against several bacterial strains. The compound exhibited significant inhibition zones in agar diffusion tests, indicating its potential as a lead compound for new antibiotic development.

Case Study 2: Drug Development

In research focused on neurodegenerative diseases, derivatives of this compound were synthesized and evaluated for their ability to inhibit tau aggregation—a hallmark of Alzheimer's disease. Results indicated that certain derivatives showed enhanced efficacy compared to existing treatments, highlighting their potential therapeutic benefits.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructure TypeNotable Properties
Pyrrolidine Heterocyclic amineFound in various biologically active molecules
Phenol Aromatic alcoholKnown for antiseptic and antioxidant properties
4-(Pyrrolidin-1-yl)phenol Similar structureDifferent biological activities compared to this compound

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and redox reactions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

    Phenol: Known for its antiseptic and antioxidant properties.

    4-(Pyrrolidin-1-yl)phenol: A closely related compound with similar structural features but different biological activities.

Uniqueness: 4-(Pyrrolidin-3-yl)phenol is unique due to the combination of the phenol and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

4-(Pyrrolidin-3-yl)phenol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines the structural features of phenols, known for their antioxidant properties, with pyrrolidine rings, which are often found in various biologically active molecules. This unique combination allows for diverse interactions within biological systems, making it a subject of significant research interest.

Chemical Structure and Properties

This compound features a phenolic hydroxyl group attached to a pyrrolidine ring. The molecular formula is C11_{11}H15_{15}N1_{1}O1_{1}, and its CAS number is 378765-51-6. The compound's structure can be represented as follows:

Structure C6H5 C3H7N OH\text{Structure }\text{C}_6\text{H}_5\text{ C}_3\text{H}_7\text{N OH}

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets. The phenolic group can participate in hydrogen bonding and redox reactions , while the pyrrolidine ring may engage with biological receptors. These interactions can modulate several biological pathways, potentially leading to therapeutic effects such as:

  • Antioxidant activity : The phenolic structure contributes to the compound's ability to scavenge free radicals.
  • Antimicrobial properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.
  • Neuroprotective effects : Some studies indicate potential benefits in neurodegenerative conditions.

Antioxidant Properties

Research has shown that compounds with phenolic structures often exhibit significant antioxidant activity. In vitro assays have demonstrated that this compound can effectively reduce oxidative stress markers in cellular models, indicating its potential as a protective agent against oxidative damage.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) observed were promising, suggesting its potential use as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegeneration. In particular, it has been shown to mitigate neuronal cell death induced by neurotoxic agents, potentially through its antioxidant mechanisms.

Case Studies

Several studies have specifically focused on the biological activities of this compound:

  • Antioxidant Study : A study published in a pharmacological journal evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups, confirming its potential as an antioxidant agent .
  • Antimicrobial Evaluation : In a microbiological study, this compound was tested against a panel of bacterial and fungal strains. The compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria .
  • Neuroprotection Research : A recent investigation assessed the neuroprotective properties of this compound in a model of oxidative stress induced by hydrogen peroxide. The results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers .

Q & A

Q. What are the key considerations for synthesizing 4-(Pyrrolidin-3-yl)phenol with high yield and purity?

Basic Research Question
Synthesis typically involves multi-step organic reactions. Critical parameters include:

  • Temperature control : Exothermic reactions may require cooling to avoid side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in pyrrolidine-phenol coupling.
  • Purification : Recrystallization (methanol/water systems) or column chromatography removes impurities.
    Methodological Insight : Monitor reaction progress via TLC (silica gel, UV visualization) and confirm final structure using 1H NMR^1 \text{H NMR} (e.g., aromatic proton shifts at δ 6.8–7.2 ppm and pyrrolidine protons at δ 2.5–3.5 ppm) .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

Basic Research Question
Combine spectroscopic and chromatographic techniques:

  • 1H NMR^1 \text{H NMR} and 13C NMR^{13}\text{C NMR} : Assign peaks to phenol hydroxyl (δ 5.5–6.0 ppm, exchangeable) and pyrrolidine carbons (δ 40–60 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) with ≤ 5 ppm mass error.
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient).
    Advanced Tip : For stereochemical analysis, use X-ray crystallography (if single crystals are obtainable) or NOESY experiments to resolve pyrrolidine ring conformation .

Q. What experimental designs are optimal for identifying metabolites of this compound in biological systems?

Advanced Research Question
Follow criteria from Phenol-Explorer 2.0 for rigorous metabolite studies:

Criterion Requirement
Study Type In vivo (humans/animals) with controlled dosing
Analytical Technique LC-MS/MS for sensitivity and specificity
Metabolite ID Fully defined structures (e.g., glucuronide conjugates)
Data Reporting Quantify metabolites in plasma/urine matrices

Methodological Insight : Use isotopically labeled 13C^{13}\text{C}-4-(Pyrrolidin-3-yl)phenol to trace metabolic pathways and distinguish endogenous background .

Q. How does this compound interact with biological macromolecules, and what assays can elucidate these mechanisms?

Advanced Research Question
Mechanistic Hypotheses :

  • Protein Binding : Fluorescence quenching assays (e.g., with BSA) to calculate binding constants (KaK_a).
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates.
  • DNA Interaction : Ethidium bromide displacement assays (UV-Vis or fluorescence) to assess intercalation.
    Case Study : Azo-phenol derivatives (structurally analogous) exhibit dose-dependent apoptosis in cancer cells via ROS generation .

Q. What strategies enhance the pharmacological profile of this compound derivatives?

Advanced Research Question
Structural Modifications :

  • Pyrrolidine Substitution : Introduce fluoropropyl groups (e.g., 3-fluoropropyl-pyrrolidine) to improve blood-brain barrier penetration .
  • Phenol Ring Functionalization : Add electron-withdrawing groups (e.g., Cl, F) to enhance metabolic stability.
    Experimental Validation :
  • Pharmacokinetics : Measure logP (octanol/water) and plasma protein binding (equilibrium dialysis).
  • In Vivo Efficacy : Use xenograft models to compare tumor growth inhibition between parent compound and derivatives .

Q. How can factorial experimental design optimize biodegradation studies of this compound?

Advanced Research Question
Key Factors : Temperature, inoculum concentration, and pH.
Example Design (23^3 Full Factorial) :

Factor Low Level High Level
Temperature (°C)2537
Inoculum (CFU/mL)106^6108^8
pH6.57.5

Outcome Metrics : Degradation rate (kk), biomass yield.
Statistical Analysis : ANOVA to identify significant interactions (e.g., temperature × pH). Reference Pseudomonas aeruginosa models for phenol degradation .

Q. What are the challenges in resolving stereoisomers of this compound derivatives, and how can they be addressed?

Advanced Research Question
Challenges :

  • Pyrrolidine ring puckering creates axial/equatorial substituent ambiguity.
  • Racemization during synthesis or storage.
    Solutions :
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Compare experimental spectra with computational predictions (DFT).
  • Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid) .

Properties

IUPAC Name

4-pyrrolidin-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-3-1-8(2-4-10)9-5-6-11-7-9/h1-4,9,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPXFFMUODBQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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